Sirtuin modulator 3

Beschreibung

Eigenschaften

IUPAC Name |

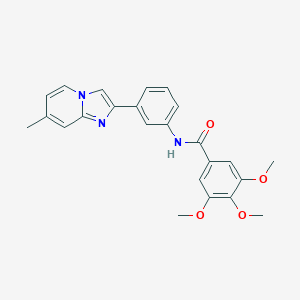

3,4,5-trimethoxy-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O4/c1-15-8-9-27-14-19(26-22(27)10-15)16-6-5-7-18(11-16)25-24(28)17-12-20(29-2)23(31-4)21(13-17)30-3/h5-14H,1-4H3,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCNAQCKPWWPHDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Sirtuin 3 Mechanism of Action in Mitochondrial Homeostasis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sirtuin 3 (SIRT3), a primary mitochondrial NAD+-dependent deacetylase, has emerged as a critical regulator of mitochondrial homeostasis and cellular health.[1][2] It orchestrates a wide array of mitochondrial functions by deacetylating and modulating the activity of key enzymes involved in metabolism, antioxidant defense, and mitochondrial dynamics. Dysregulation of SIRT3 activity is implicated in a host of age-related diseases, including cardiovascular disorders, neurodegeneration, and cancer, making it a compelling therapeutic target. This guide provides a comprehensive technical overview of SIRT3's mechanism of action, detailing its core functions, key signaling pathways, and the methodologies used to investigate its activity.

Core Mechanisms of SIRT3 in Mitochondrial Homeostasis

SIRT3's primary role is to maintain mitochondrial fitness by removing acetyl groups from lysine (B10760008) residues on a multitude of mitochondrial proteins, thereby altering their function.[1][3] This post-translational modification is a key regulatory mechanism in several fundamental mitochondrial processes.

Regulation of Mitochondrial Metabolism

SIRT3 is a master regulator of mitochondrial energy metabolism, influencing the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and oxidative phosphorylation (OXPHOS).[1][4][5]

-

Tricarboxylic Acid (TCA) Cycle: SIRT3 deacetylates and activates several TCA cycle enzymes, including isocitrate dehydrogenase 2 (IDH2) and succinate (B1194679) dehydrogenase (SDH), enhancing metabolic flux and energy production.[5][6]

-

Fatty Acid Oxidation: SIRT3 is crucial for fatty acid metabolism, particularly during fasting.[7][8][9] It deacetylates and activates long-chain acyl-CoA dehydrogenase (LCAD), a key enzyme in this pathway.[7][8][9]

-

Oxidative Phosphorylation (OXPHOS): SIRT3 targets and deacetylates components of the electron transport chain (ETC), including subunits of Complex I, II, and V, to promote efficient ATP production.[1][10]

Antioxidant Defense and ROS Detoxification

Mitochondria are the primary source of reactive oxygen species (ROS), and SIRT3 plays a vital role in mitigating oxidative stress.[10][11]

-

Superoxide (B77818) Dismutase 2 (SOD2): SIRT3 deacetylates and activates SOD2, a critical antioxidant enzyme that converts superoxide radicals into hydrogen peroxide.[12][13]

-

Isocitrate Dehydrogenase 2 (IDH2): By activating IDH2, SIRT3 increases the mitochondrial pool of NADPH, which is essential for the regeneration of the antioxidant glutathione.[11]

-

FOXO3a: SIRT3 can deacetylate the transcription factor FOXO3a, promoting its nuclear localization and the transcription of antioxidant genes like SOD2 and catalase.[14]

Mitochondrial Quality Control

SIRT3 is integral to the maintenance of a healthy mitochondrial network through its influence on mitochondrial biogenesis, dynamics, and mitophagy.[15][16]

-

Mitochondrial Biogenesis: SIRT3 promotes the creation of new mitochondria by activating the PGC-1α signaling pathway, a master regulator of mitochondrial biogenesis.[3][17][18]

-

Mitochondrial Dynamics (Fission and Fusion): SIRT3 influences the balance between mitochondrial fission and fusion by deacetylating key proteins in these processes. It has been shown to deacetylate the inner membrane fusion protein OPA1, increasing its GTPase activity.[15]

-

Mitophagy: SIRT3 can promote mitophagy, the selective removal of damaged mitochondria, through the deacetylation of FOXO3a and subsequent activation of the PINK1-Parkin pathway.[19][20][21]

Key Signaling Pathways Involving SIRT3

SIRT3's functions are integrated into broader cellular signaling networks that respond to the energetic and redox state of the cell.

The AMPK-PGC-1α-SIRT3 Axis in Mitochondrial Biogenesis

A central pathway governing mitochondrial biogenesis involves the interplay between AMP-activated protein kinase (AMPK), peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), and SIRT3.

SIRT3-Mediated ROS Detoxification Pathway

SIRT3 directly and indirectly enhances the mitochondrial antioxidant capacity to protect against oxidative damage.

Quantitative Data on SIRT3 Activity and Substrate Modulation

The following tables summarize key quantitative data related to SIRT3 activity, its activators, inhibitors, and the effect of deacetylation on its substrates.

SIRT3 Activators

| Compound | EC50 / Fold Activation | Cell/Assay Type | Reference |

| Compound 31 | ~1000-fold activation | In vitro | [22] |

| MC2789 | >400% activation at 100 µM | In vitro | [20] |

| Honokiol | Potent activator | In vitro | [23] |

| Nicotinamide Riboside | Increases NAD+ levels | In vivo/In vitro | [1] |

SIRT3 Inhibitors

| Compound | IC50 | Selectivity | Reference |

| 3-TYP | 38 µM | Non-selective | [1] |

| Tenovin-6 | 67 µM | Inhibits SIRT1, SIRT2, and SIRT3 | [1] |

| AGK2 | 91 µM | More selective for SIRT2 | [1] |

| LC-0296 | 3.6 µM | ~19-fold vs SIRT1, ~9-fold vs SIRT2 | [4] |

| SDX-437 | 700 nM | - | [7] |

| Compound 4 | Potent inhibitor | Non-selective vs SIRT1/2 | [8] |

Effect of SIRT3 Deacetylation on Substrate Activity

| Substrate | Effect of Deacetylation | Fold Change / % Activity Change | Reference |

| SOD2 | Activation | 2.3-fold increase in activity | [13] |

| LCAD | Activation | - | [8] |

| IDH2 | Activation | - | |

| GDH | Activation | - | [10] |

| Complex I | Activation | Augments activity | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study SIRT3 function.

SIRT3 Deacetylase Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and published methods.[11][18][24][25]

Principle: A fluorogenic acetylated peptide substrate is deacetylated by SIRT3. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule that can be quantified.

Materials:

-

Recombinant human SIRT3

-

Fluorogenic acetylated peptide substrate (e.g., based on p53 or H3K9 sequence)

-

NAD+

-

SIRT3 Assay Buffer

-

Developer Solution

-

Stop Solution (optional)

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 340-360 nm, Emission: 440-465 nm)

Procedure:

-

Reagent Preparation: Prepare working solutions of SIRT3, substrate, and NAD+ in assay buffer according to the manufacturer's instructions.

-

Reaction Setup: In a 96-well plate, add assay buffer, NAD+, and the fluorogenic substrate to each well.

-

Initiate Reaction: Add recombinant SIRT3 or your sample containing SIRT3 to the wells to start the reaction. For a negative control, add assay buffer instead of the enzyme.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 45-60 minutes).

-

Development: Add the developer solution to each well and incubate at room temperature for a specified time (e.g., 15-30 minutes).

-

Measurement: Read the fluorescence intensity using a plate reader.

-

Data Analysis: Subtract the background fluorescence (no enzyme control) from the sample readings. For inhibitor/activator screening, calculate the percent inhibition or activation relative to the untreated control.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This protocol is based on the Seahorse XF Cell Mito Stress Test.[26][27][28][29]

Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) of live cells in real-time, providing insights into mitochondrial respiration. Sequential injection of mitochondrial inhibitors allows for the determination of key parameters of mitochondrial function.

Materials:

-

Seahorse XF Analyzer and consumables (cartridge, cell culture plates)

-

Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

Cells of interest

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture plate and allow them to adhere overnight.

-

Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

-

Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour.

-

Load Cartridge: Load the mitochondrial inhibitors into the appropriate ports of the hydrated sensor cartridge.

-

Run Assay: Place the cell culture plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the Mito Stress Test protocol.

-

Data Analysis: The software will calculate key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Quantitative Analysis of Mitochondrial Protein Acetylation by Mass Spectrometry

This protocol provides a general workflow for the immunoaffinity enrichment of acetylated peptides followed by LC-MS/MS analysis.[3][21][22][30][31][32]

Principle: Proteins are extracted from isolated mitochondria, digested into peptides, and acetylated peptides are enriched using an anti-acetyl-lysine antibody. The enriched peptides are then identified and quantified by high-resolution mass spectrometry.

Materials:

-

Isolated mitochondria

-

Lysis buffer

-

Dithiothreitol (DTT) and iodoacetamide (B48618) (IAA)

-

Trypsin

-

Anti-acetyl-lysine antibody-conjugated beads

-

Immunoaffinity purification (IAP) buffer

-

Elution buffer (e.g., dilute trifluoroacetic acid)

-

C18 StageTips for desalting

-

LC-MS/MS system

Procedure:

-

Mitochondrial Protein Extraction and Digestion: Lyse isolated mitochondria, reduce and alkylate cysteine residues, and digest proteins into peptides using trypsin.

-

Immunoaffinity Enrichment: Incubate the peptide mixture with anti-acetyl-lysine antibody beads to capture acetylated peptides.

-

Washing and Elution: Wash the beads extensively to remove non-specifically bound peptides, then elute the acetylated peptides.

-

Desalting: Desalt and concentrate the enriched peptides using C18 StageTips.

-

LC-MS/MS Analysis: Analyze the peptides by nanoflow liquid chromatography coupled to a high-resolution mass spectrometer.

-

Data Analysis: Use specialized software to identify acetylated peptides and quantify their relative abundance between different samples (e.g., wild-type vs. SIRT3 knockout).

Conclusion and Future Directions

SIRT3 is a central hub in the regulation of mitochondrial function, with profound implications for cellular health and disease. Its ability to coordinately regulate metabolic pathways, antioxidant defenses, and mitochondrial quality control underscores its importance as a therapeutic target. Future research will likely focus on the development of more potent and specific SIRT3 activators for the treatment of metabolic and age-related diseases.[33] Furthermore, a deeper understanding of the upstream and downstream signaling networks that govern SIRT3 activity will unveil new avenues for therapeutic intervention. The methodologies outlined in this guide provide a robust framework for the continued investigation of this critical mitochondrial deacetylase.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. SIRT3 Substrate Specificity Determined by Peptide Arrays and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. mdpi.com [mdpi.com]

- 5. SIRT3, a pivotal actor in mitochondrial functions: metabolism, cell death and aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SIRT3 Activation a Promise in Drug Development? New Insights into SIRT3 Biology and Its Implications on the Drug Discovery Process - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mitochondria-targeted inhibitors of the human SIRT3 lysine deacetylase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mitochondrial protein deacetylation by SIRT3 in osteoclasts promotes bone resorption with aging in female mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A role for the mitochondrial deacetylase Sirt3 in regulating energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. pnas.org [pnas.org]

- 13. Tumour suppressor SIRT3 deacetylates and activates manganese superoxide dismutase to scavenge ROS | EMBO Reports [link.springer.com]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. Analysis of acetylation stoichiometry suggests that SIRT3 repairs nonenzymatic acetylation lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Potent and specific activators for the mitochondrial Sirtuins Sirt3 and Sirt5 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Proteomic Investigations of Lysine Acetylation Identify Diverse Substrates of Mitochondrial Deacetylase Sirt3 | PLOS One [journals.plos.org]

- 18. abcam.com [abcam.com]

- 19. Regulation of Succinate Dehydrogenase Activity by SIRT3 in Mammalian Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. academic.oup.com [academic.oup.com]

- 22. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 23. biorxiv.org [biorxiv.org]

- 24. SIRT3 in vitro activity assay [bio-protocol.org]

- 25. SIRT3 Activity Assay Kit (Fluorometric) (ab156067) | Abcam [abcam.com]

- 26. Characterization of the Murine SIRT3 Mitochondrial Localization Sequence and Comparison of Mitochondrial Enrichment and Deacetylase Activity of Long and Short SIRT3 Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Redirecting [linkinghub.elsevier.com]

- 28. agilent.com [agilent.com]

- 29. Optimization of Extracellular Flux Assay to Measure Respiration of Anchorage-independent Tumor Cell Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 30. jianhaidulab.com [jianhaidulab.com]

- 31. researchgate.net [researchgate.net]

- 32. Acetylation Site Mass Spectrometry Identification | MtoZ Biolabs [mtoz-biolabs.com]

- 33. Discovery of Novel Longevity Therapeutics that Target Mitochondrial Enzymes [biopharmatrend.com]

Sirtuin 3 (SIRT3) Signaling Pathways in Cardiovascular Health: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 3 (SIRT3), a member of the NAD+-dependent deacetylase family, is primarily localized in the mitochondria and serves as a master regulator of mitochondrial function.[1][2][3] It is highly expressed in metabolically active tissues, including the heart, where it plays a pivotal role in maintaining cardiovascular homeostasis.[3][4] SIRT3 expression and activity decline with age and in various pathological states, contributing to increased susceptibility to cardiovascular diseases (CVDs).[5][6][7] This guide provides an in-depth overview of SIRT3 signaling pathways, their impact on cardiovascular health, relevant quantitative data, experimental protocols, and visual representations of core mechanisms.

The primary function of SIRT3 is to deacetylate lysine (B10760008) residues on a multitude of mitochondrial proteins, thereby modulating their activity.[2][6] This regulation is critical for a wide range of cellular processes, including energy metabolism, reactive oxygen species (ROS) detoxification, apoptosis, and mitochondrial dynamics.[2][3][8] Consequently, SIRT3 has emerged as a key therapeutic target for mitigating age-related diseases and CVDs such as cardiac hypertrophy, heart failure, ischemia-reperfusion (I/R) injury, and hypertension.[6][8]

Core SIRT3 Signaling Pathways in the Cardiovascular System

SIRT3 exerts its cardioprotective effects through several interconnected signaling pathways, primarily centered on mitochondrial health and cellular stress responses.

Regulation of Oxidative Stress

One of the most critical functions of SIRT3 is the control of mitochondrial ROS. Excessive ROS can lead to oxidative damage, cellular dysfunction, and the initiation of pathological remodeling in the heart.[6]

-

Superoxide (B77818) Dismutase 2 (MnSOD): SIRT3 directly deacetylates and activates MnSOD, the primary mitochondrial antioxidant enzyme responsible for converting superoxide radicals into hydrogen peroxide.[1] This is a cornerstone of SIRT3's antioxidant defense.

-

FOXO3a-Dependent Antioxidants: SIRT3 can deacetylate and activate the transcription factor Forkhead box O3a (FOXO3a).[9][10][11] Activated FOXO3a translocates to the nucleus and upregulates the expression of antioxidant genes, including MnSOD and Catalase, further bolstering the cell's capacity to neutralize ROS.[10][11]

-

Isocitrate Dehydrogenase 2 (IDH2): By deacetylating and activating IDH2, SIRT3 increases the production of NADPH, a crucial cofactor for the glutathione (B108866) reductase system, which is essential for detoxifying ROS.[12]

Regulation of Cardiac Metabolism and Energy Homeostasis

The heart has an immense energy demand, relying heavily on mitochondrial oxidative phosphorylation. SIRT3 is integral to maintaining metabolic flexibility and efficiency.

-

Fatty Acid Oxidation (FAO): SIRT3 deacetylates and activates long-chain acyl-CoA dehydrogenase (LCAD), a key enzyme in the first step of FAO, the heart's primary energy source.[1][4] It also regulates the mitochondrial trifunctional protein (TFP).[1]

-

Glucose Oxidation: SIRT3 enhances the activity of the pyruvate (B1213749) dehydrogenase complex (PDC) and enzymes within the TCA cycle, such as succinate (B1194679) dehydrogenase (SDH), promoting efficient glucose oxidation.[4][5]

-

LKB1-AMPK Signaling: SIRT3 can deacetylate and activate liver kinase B1 (LKB1), which in turn phosphorylates and activates AMP-activated protein kinase (AMPK).[1][13] Activated AMPK is a master regulator of cardiac energy metabolism, promoting FAO and glucose uptake while inhibiting anabolic processes, which is crucial for adapting to metabolic stress.[1][4][13]

References

- 1. Frontiers | Emerging Roles of SIRT3 in Cardiac Metabolism [frontiersin.org]

- 2. SIRT3: A New Regulator of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SIRT3 regulates progression and development of diseases of aging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emerging Roles of SIRT3 in Cardiac Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emerging role of SIRT3 in endothelial metabolism, angiogenesis and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Sirtuin 3 (SIRT3) Pathways in Age-Related Cardiovascular and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Roles of SIRT3 in aging and aging-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SIRT3 inhibits cardiac hypertrophy by regulating PARP-1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JCI - Sirt3 blocks the cardiac hypertrophic response by augmenting Foxo3a-dependent antioxidant defense mechanisms in mice [jci.org]

- 11. Sirt3 blocks the cardiac hypertrophic response by augmenting Foxo3a-dependent antioxidant defense mechanisms in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Downregulation of SIRT3 Aggravates Lung Ischemia Reperfusion Injury by Increasing Mitochondrial Fission and Oxidative Stress through HIF-1α-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

SIRT3: A Promising Therapeutic Target for Neurodegenerative Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Sirtuin 3 (SIRT3), a primary mitochondrial NAD+-dependent deacetylase, has emerged as a critical regulator of mitochondrial function, cellular metabolism, and oxidative stress responses. Its role in maintaining neuronal health and its dysregulation in various neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease, have positioned it as a compelling therapeutic target. This technical guide provides a comprehensive overview of SIRT3's function in the central nervous system, its implication in neurodegeneration, and its potential for therapeutic intervention. We present a detailed analysis of SIRT3-mediated signaling pathways, a summary of quantitative data from preclinical studies, and detailed protocols for key experimental assays to facilitate further research and drug development in this promising area.

Introduction: The Role of SIRT3 in Neuronal Homeostasis

Neurons are highly energetic cells with a great demand for mitochondrial function.[1] SIRT3, predominantly localized in the mitochondrial matrix, is a key player in maintaining mitochondrial homeostasis.[2] It deacetylates and activates a plethora of mitochondrial proteins involved in crucial cellular processes, thereby protecting neurons from various stressors.[3]

SIRT3's neuroprotective functions are multifaceted and include:

-

Regulation of Mitochondrial Energy Metabolism: SIRT3 enhances ATP production by deacetylating and activating components of the electron transport chain (ETC) and enzymes involved in the tricarboxylic acid (TCA) cycle and fatty acid oxidation.[4]

-

Control of Oxidative Stress: SIRT3 is a master regulator of mitochondrial antioxidant defenses. It deacetylates and activates key antioxidant enzymes such as manganese superoxide (B77818) dismutase (MnSOD or SOD2) and isocitrate dehydrogenase 2 (IDH2), leading to a reduction in reactive oxygen species (ROS).[2][3]

-

Modulation of Mitochondrial Dynamics and Mitophagy: SIRT3 influences mitochondrial fusion and fission processes and promotes the removal of damaged mitochondria through mitophagy, a critical quality control mechanism.[5]

-

Neuroinflammation Regulation: SIRT3 has been shown to suppress neuroinflammatory responses by inhibiting the activation of microglia and the production of pro-inflammatory cytokines.[6]

A decline in SIRT3 expression and activity has been observed in the brains of patients with neurodegenerative diseases and in corresponding animal models, suggesting that restoring SIRT3 function could be a viable therapeutic strategy.[1]

SIRT3 Signaling Pathways in Neurodegeneration

SIRT3 exerts its neuroprotective effects through a complex network of signaling pathways. Understanding these pathways is crucial for the development of targeted therapeutics.

Oxidative Stress Regulation

// Node Definitions ROS [label="Oxidative Stress\n(ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SIRT3 [label="SIRT3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MnSOD_inactive [label="MnSOD (acetylated)\n(inactive)", fillcolor="#FBBC05", fontcolor="#202124"]; MnSOD_active [label="MnSOD (deacetylated)\n(active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; FOXO3a_inactive [label="FOXO3a (acetylated)\n(inactive)", fillcolor="#FBBC05", fontcolor="#202124"]; FOXO3a_active [label="FOXO3a (deacetylated)\n(active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Antioxidant_Genes [label="Antioxidant Genes\n(e.g., Catalase)", fillcolor="#F1F3F4", fontcolor="#202124"]; Neuronal_Survival [label="Neuronal Survival", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges ROS -> SIRT3 [label="activates", color="#5F6368"]; SIRT3 -> MnSOD_inactive [label="deacetylates", color="#5F6368"]; MnSOD_inactive -> MnSOD_active [style=invis]; SIRT3 -> FOXO3a_inactive [label="deacetylates", color="#5F6368"]; FOXO3a_inactive -> FOXO3a_active [style=invis]; MnSOD_active -> ROS [label="detoxifies", color="#5F6368"]; FOXO3a_active -> Antioxidant_Genes [label="upregulates", color="#5F6368"]; Antioxidant_Genes -> ROS [label="detoxify", color="#5F6368"]; MnSOD_active -> Neuronal_Survival [color="#5F6368"]; FOXO3a_active -> Neuronal_Survival [color="#5F6368"]; } SIRT3 Oxidative Stress Pathway.

Mitochondrial Biogenesis and Function

// Node Definitions AMPK [label="AMPK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SIRT1 [label="SIRT1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PGC1a_inactive [label="PGC-1α (acetylated)\n(inactive)", fillcolor="#FBBC05", fontcolor="#202124"]; PGC1a_active [label="PGC-1α (deacetylated)\n(active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SIRT3_Gene [label="SIRT3 Gene", fillcolor="#F1F3F4", fontcolor="#202124"]; SIRT3 [label="SIRT3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mitochondrial_Biogenesis [label="Mitochondrial\nBiogenesis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ATP_Production [label="ATP Production", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges AMPK -> PGC1a_inactive [label="activates", color="#5F6368"]; SIRT1 -> PGC1a_inactive [label="deacetylates", color="#5F6368"]; PGC1a_inactive -> PGC1a_active [style=invis]; PGC1a_active -> SIRT3_Gene [label="upregulates", color="#5F6368"]; SIRT3_Gene -> SIRT3 [color="#5F6368"]; PGC1a_active -> Mitochondrial_Biogenesis [color="#5F6368"]; SIRT3 -> ATP_Production [label="enhances", color="#5F6368"]; } SIRT3 Mitochondrial Biogenesis Pathway.

Mitophagy and Mitochondrial Quality Control

// Node Definitions Mitochondrial_Damage [label="Mitochondrial\nDamage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SIRT3 [label="SIRT3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FOXO3a_inactive [label="FOXO3a (acetylated)\n(inactive)", fillcolor="#FBBC05", fontcolor="#202124"]; FOXO3a_active [label="FOXO3a (deacetylated)\n(active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PINK1_Parkin [label="PINK1/Parkin\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Mitophagy [label="Mitophagy", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Neuronal_Health [label="Neuronal Health", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Mitochondrial_Damage -> SIRT3 [label="activates", color="#5F6368"]; SIRT3 -> FOXO3a_inactive [label="deacetylates", color="#5F6368"]; FOXO3a_inactive -> FOXO3a_active [style=invis]; FOXO3a_active -> PINK1_Parkin [label="activates", color="#5F6368"]; PINK1_Parkin -> Mitophagy [label="induces", color="#5F6368"]; Mitophagy -> Neuronal_Health [label="promotes", color="#5F6368"]; } SIRT3 Mitophagy Pathway.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies investigating the role of SIRT3 in neurodegenerative disorders.

Table 1: SIRT3 Expression in Neurodegenerative Diseases

| Disease | Model/Tissue | Brain Region | Change in SIRT3 Level | Reference |

| Alzheimer's Disease | Human post-mortem | Middle Temporal Gyrus | Reduced to 39.8 ±2.1 pg/μg from 60.7 ±3.8 pg/μg in controls | [7] |

| Alzheimer's Disease | Human post-mortem | Superior Frontal Gyrus | Reduced to 144.0±4.4 pg/μg from controls | [7] |

| Alzheimer's Disease | Human post-mortem | Primary Visual Cortex | Reduced expression | [7] |

| Alzheimer's Disease | Human post-mortem | Entorhinal Cortex | Reduced expression | [7] |

| Parkinson's Disease | Human post-mortem | Substantia Nigra pars compacta | Reduced by 56.8 ± 15.5% compared to controls | |

| Huntington's Disease | N171-82Q transgenic mice | Striatum, Cortex, Cerebellum | Increased mRNA levels of Sirt3-M3 isoform | [8] |

| Amyotrophic Lateral Sclerosis | SOD1 G93A mice (end-stage) | Cervical Spinal Cord | Selective reduction in Sirt3 mRNA levels | [9] |

Table 2: Effects of SIRT3 Modulation on Neuroprotective Markers

| Modulation | Model | Parameter | Quantitative Change | Reference |

| SIRT3 Overexpression | HEK293T cells co-expressing SOD2 | SOD2 Activity | 2.3-fold increase | [10] |

| SIRT3 Overexpression | Cellular models | Cellular ROS | 45% decrease | [10] |

| SIRT3 Activator (Honokiol) | Enteric neuronal cells | SIRT3 mRNA levels | Significant increase | [11] |

| SIRT3 Activator (ε-viniferin) | Huntington's Disease fly model | Lifespan | Extended | [10] |

| SIRT3 Knockdown | MDA-MB-231 cells | MnSOD-Lys68 acetylation | Increased | [12] |

| SIRT3 Overexpression | PGC-1α knockdown C2C12 cells | ATP Production | Rescued reduction | [13] |

| SIRT3 Knockout | Mouse brain mitochondria | Complex I-driven respiration | Significant decrease in respiratory control ratio | [14] |

| SIRT3 Overexpression | TNF-α-treated HaCaT cells | LC3-II/LC3-I ratio | Increased | [15] |

Experimental Protocols

Detailed methodologies are essential for the accurate investigation of SIRT3's role in neurodegeneration.

SIRT3 Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits for the quantitative measurement of SIRT3 activity.[1][6][7][16][17]

Principle: The assay measures the deacetylation of a fluorogenic-labeled acetylated peptide substrate by SIRT3. The reaction is coupled with a developer that releases a fluorophore, which is quantified using a fluorescence plate reader.

Materials:

-

SIRT3 Assay Kit (containing SIRT3 enzyme, fluorogenic substrate, NAD+, developer, and assay buffer)

-

Microtiter plate fluorometer (excitation: 340-360 nm, emission: 440-460 nm)

-

96-well black microtiter plate

-

Test compounds (activators or inhibitors)

Procedure:

-

Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions.

-

Reaction Setup: In a 96-well plate, add the following in order:

-

Assay Buffer

-

NAD+

-

Fluorogenic Substrate

-

Test compound or vehicle control

-

Developer

-

-

Initiate Reaction: Add the SIRT3 enzyme to each well and mix thoroughly.

-

Measurement: Immediately start reading the fluorescence intensity at 1-2 minute intervals for 30-60 minutes.

-

Data Analysis: Calculate the reaction velocity (rate of fluorescence increase) from the linear portion of the curve. Compare the velocities of test compounds to the vehicle control to determine activation or inhibition.

Western Blot for PGC-1α and LC3-II/LC3-I Ratio

This protocol provides a general framework for assessing the protein levels of PGC-1α and the conversion of LC3-I to LC3-II, an indicator of autophagy.

Materials:

-

Cell or tissue lysates

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-PGC-1α, anti-LC3, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of lysates using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Transfer: Transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-PGC-1α at 1:1000, anti-LC3 at 1:1000) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantification: Quantify the band intensities using densitometry software. For autophagy analysis, calculate the ratio of LC3-II to LC3-I.[18][19][20]

Immunofluorescence for SIRT3 in Primary Neurons

This protocol describes the visualization of SIRT3 localization in cultured primary neurons.

Materials:

-

Primary neuronal culture on coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% goat serum in PBS)

-

Primary antibody: anti-SIRT3

-

Fluorophore-conjugated secondary antibody

-

DAPI or Hoechst for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Washing: Wash three times with PBS.

-

Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Washing: Wash three times with PBS.

-

Blocking: Block with blocking solution for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with anti-SIRT3 antibody (diluted in blocking solution) overnight at 4°C.

-

Washing: Wash three times with PBS.

-

Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.

-

Wasting: Wash three times with PBS.

-

Counterstaining: Incubate with DAPI or Hoechst for 5 minutes.

-

Washing: Wash twice with PBS.

-

Mounting: Mount the coverslips onto slides using mounting medium.

-

Imaging: Visualize the staining using a fluorescence microscope.

Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol outlines the use of the Seahorse XF Analyzer to measure mitochondrial function in cultured neurons or isolated brain mitochondria.[12][14][21][22]

Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration. Sequential injection of mitochondrial toxins allows for the determination of key parameters of mitochondrial function.

Materials:

-

Seahorse XF Analyzer and consumables (cell culture plates, sensor cartridges)

-

Cultured neurons or isolated brain mitochondria

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

-

CO2-free incubator

Procedure:

-

Cell Plating: Plate cells in a Seahorse XF cell culture plate and allow them to adhere.

-

Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a CO2-free incubator at 37°C.

-

Assay Medium Preparation: Prepare the assay medium and warm it to 37°C.

-

Cell Preparation: Replace the culture medium with pre-warmed assay medium and incubate in a CO2-free incubator for 1 hour.

-

Drug Loading: Load the mitochondrial stress test compounds into the appropriate ports of the hydrated sensor cartridge.

-

Assay Execution: Place the cell plate in the Seahorse XF Analyzer and run the mitochondrial stress test protocol.

-

Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

// Node Definitions Start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Plate_Cells [label="Plate Cells in\nSeahorse Microplate", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrate_Cartridge [label="Hydrate Sensor Cartridge\n(Overnight)", fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_Medium [label="Prepare Assay Medium\nand Compounds", fillcolor="#F1F3F4", fontcolor="#202124"]; Equilibrate_Cells [label="Equilibrate Cells in\nAssay Medium (1 hr)", fillcolor="#F1F3F4", fontcolor="#202124"]; Load_Cartridge [label="Load Compounds into\nSensor Cartridge", fillcolor="#F1F3F4", fontcolor="#202124"]; Run_Assay [label="Run Seahorse XF Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze_Data [label="Analyze OCR Data", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Plate_Cells [color="#5F6368"]; Start -> Hydrate_Cartridge [color="#5F6368"]; Plate_Cells -> Equilibrate_Cells [color="#5F6368"]; Hydrate_Cartridge -> Load_Cartridge [color="#5F6368"]; Prepare_Medium -> Equilibrate_Cells [color="#5F6368"]; Prepare_Medium -> Load_Cartridge [color="#5F6368"]; Equilibrate_Cells -> Run_Assay [color="#5F6368"]; Load_Cartridge -> Run_Assay [color="#5F6368"]; Run_Assay -> Analyze_Data [color="#5F6368"]; Analyze_Data -> End [color="#5F6368"]; } Seahorse XF Mito Stress Test Workflow.

Therapeutic Strategies Targeting SIRT3

The development of small molecule activators of SIRT3 is a promising therapeutic avenue for neurodegenerative diseases. Several natural and synthetic compounds have been identified as SIRT3 activators.

Table 3: SIRT3 Activators with Neuroprotective Potential

| Activator | Chemical Class | Reported Neuroprotective Effects | Reference |

| Honokiol | Lignan polyphenol | Increases neuronal survival and differentiation, suppresses neuronal pyroptosis | [11][23] |

| Viniferin | Resveratrol derivative | Improves mitochondrial transport, extends lifespan in HD fly model | [10] |

| Polydatin | Resveratrol precursor | Enhances SIRT3 deacetylase activity, improves mitochondrial function | [24] |

| Theacrine | Purine alkaloid | Inhibits ROS production and apoptosis of dopaminergic neurons | [25] |

| C12 | Coumarin derivative | Promotes deacetylation and activation of MnSOD | [8] |

The validation of these and other novel SIRT3 activators in robust preclinical models of neurodegeneration is a critical next step in translating SIRT3-targeted therapies to the clinic.

Conclusion and Future Directions

SIRT3 stands as a pivotal regulator of mitochondrial health and a guardian of neuronal function. The compelling evidence linking its decline to the pathogenesis of major neurodegenerative disorders underscores its significance as a therapeutic target. The development of potent and specific SIRT3 activators holds immense promise for the treatment of these devastating diseases. Future research should focus on:

-

Elucidating the precise mechanisms of SIRT3 dysregulation in different neurodegenerative diseases.

-

Conducting comprehensive preclinical studies to evaluate the efficacy and safety of SIRT3 activators in various disease models.

-

Identifying and validating biomarkers to monitor SIRT3 activity and therapeutic response in clinical trials.

-

Exploring the potential of combination therapies that target SIRT3 along with other pathological pathways in neurodegeneration.

By advancing our understanding of SIRT3 biology and accelerating the development of targeted therapeutics, we can hope to usher in a new era of effective treatments for neurodegenerative disorders.

References

- 1. abcam.com [abcam.com]

- 2. Regulation of MnSOD Enzymatic Activity by Sirt3 Connects the Mitochondrial Acetylome Signaling Networks to Aging and Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SIRT3 interacts with the daf-16 homolog FOXO3a in the Mitochondria, as well as increases FOXO3a Dependent Gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Immunohistochemistry (IHC) protocol [hellobio.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Cerebellar Predominant Increase in mRNA Expression Levels of Sirt1 and Sirt3 Isoforms in a Transgenic Mouse Model of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of Sirtuin 3 Levels in ALS and Huntington's Disease-Differential Effects in Human Tissue Samples vs. Transgenic Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mitochondrial SIRT3 confers neuroprotection in Huntington's disease by regulation of oxidative challenges and mitochondrial dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. SIRT3 activation promotes enteric neurons survival and differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

- 13. Sirtuin 3, a New Target of PGC-1α, Plays an Important Role in the Suppression of ROS and Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A novel high-throughput assay for respiration in isolated brain microvessels reveals impaired mitochondrial function in the aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measuring Respiration in Isolated Murine Brain Mitochondria: Implications for Mechanistic Stroke Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bio-techne.com [bio-techne.com]

- 17. novusbio.com [novusbio.com]

- 18. researchgate.net [researchgate.net]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. researchgate.net [researchgate.net]

- 21. Measuring Respiration in Isolated Murine Brain Mitochondria: Implications for Mechanistic Stroke Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Redirecting [linkinghub.elsevier.com]

- 23. researchgate.net [researchgate.net]

- 24. A Promising Strategy to Treat Neurodegenerative Diseases by SIRT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

The Dual Role of Sirtuin 3 in Cancer Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 3 (SIRT3), a primary mitochondrial NAD+-dependent deacetylase, has emerged as a critical regulator of cellular metabolism and mitochondrial function.[1] Its role in cancer is complex and often contradictory, acting as both a tumor suppressor and an oncogene depending on the specific cancer type and cellular context.[2][3] This technical guide provides an in-depth exploration of the multifaceted functions of SIRT3 in cancer metabolism, offering a comprehensive resource for researchers, scientists, and professionals involved in drug development. We will delve into the core signaling pathways, present quantitative data from key studies, and provide detailed experimental protocols to facilitate further investigation into this pivotal protein.

The Dichotomous Role of SIRT3 in Cancer

SIRT3's function in cancer is a tale of two opposing roles, largely dictated by the metabolic dependencies of the tumor. In many solid tumors that rely on aerobic glycolysis (the Warburg effect), SIRT3 often acts as a tumor suppressor by promoting oxidative phosphorylation and limiting the production of reactive oxygen species (ROS).[2][4] Conversely, in cancers that are more dependent on oxidative phosphorylation for survival and proliferation, SIRT3 can function as an oncogene by enhancing mitochondrial efficiency and protecting cancer cells from metabolic stress.[3]

SIRT3 as a Tumor Suppressor

As a tumor suppressor, SIRT3's primary mechanisms include:

-

Inhibition of the Warburg Effect: SIRT3 deacetylates and activates key enzymes in the tricarboxylic acid (TCA) cycle and the electron transport chain, promoting oxidative phosphorylation and reducing the reliance on glycolysis.[4] A key target in this pathway is the hypoxia-inducible factor 1-alpha (HIF-1α), a master regulator of glycolytic gene expression. SIRT3 destabilizes HIF-1α, thereby suppressing the Warburg effect.[2][5]

-

ROS Detoxification: SIRT3 deacetylates and activates major antioxidant enzymes, most notably manganese superoxide (B77818) dismutase (MnSOD or SOD2), which converts superoxide radicals into less harmful hydrogen peroxide.[5] By reducing oxidative stress, SIRT3 helps maintain genomic stability and prevents the pro-tumorigenic signaling often induced by ROS.

-

Induction of Apoptosis: In some contexts, SIRT3 can promote apoptosis in cancer cells. For instance, in hepatocellular carcinoma, SIRT3 has been shown to upregulate p53, Bax, and Fas, leading to programmed cell death.

SIRT3 as an Oncogene

Conversely, SIRT3 can promote tumorigenesis through several mechanisms:

-

Enhancing Mitochondrial Metabolism: In cancers that rely on oxidative phosphorylation, such as certain types of leukemia and lymphoma, SIRT3's ability to boost mitochondrial function provides a survival advantage. It deacetylates and activates numerous mitochondrial enzymes, ensuring efficient energy production and the supply of metabolic intermediates necessary for rapid proliferation.

-

Protection from Metabolic Stress: Cancer cells often exist in a harsh microenvironment characterized by nutrient deprivation and hypoxia. SIRT3 helps cancer cells adapt to these stresses by maintaining mitochondrial integrity and function.

-

Promoting Metastasis: In some cancers, such as breast and cervical cancer, higher SIRT3 expression has been linked to increased metastatic potential.[6] It can achieve this by reprogramming fatty acid metabolism and promoting cell migration and invasion.

Key Signaling Pathways

The diverse functions of SIRT3 in cancer metabolism are mediated through its interaction with a multitude of downstream targets. The following diagrams illustrate some of the pivotal signaling pathways.

References

- 1. Bioinformatics Analysis of the SIRT Family Members and Assessment of Their Potential Clinical Value - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SIRT3: Oncogene and Tumor Suppressor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Double-Edged Sword of SIRT3 in Cancer and Its Therapeutic Applications [frontiersin.org]

- 4. Metabolic regulation by SIRT3: implications for tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SIRT3 opposes reprogramming of cancer cell metabolism through HIF1α destabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

Sirtuin 3 in Reactive Oxygen Species Detoxification: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtuin 3 (SIRT3), a primary mitochondrial NAD+-dependent deacetylase, has emerged as a critical regulator of cellular redox homeostasis. Its role in mitigating oxidative stress is paramount for normal physiological function and is implicated in the pathogenesis of numerous age-related diseases, including cancer, cardiovascular disorders, and neurodegeneration. This technical guide provides a comprehensive overview of the molecular mechanisms by which SIRT3 governs the detoxification of reactive oxygen species (ROS). We delve into the direct and indirect regulation of key antioxidant enzymes, present quantitative data on the impact of SIRT3 modulation, and provide detailed experimental protocols for studying its function. Furthermore, this guide illustrates the intricate signaling pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Reactive oxygen species (ROS) are natural byproducts of cellular metabolism, primarily generated in the mitochondria through the electron transport chain. While essential for various signaling pathways at physiological concentrations, excessive ROS accumulation leads to oxidative stress, causing damage to lipids, proteins, and nucleic acids. To counteract this, cells have evolved sophisticated antioxidant defense systems. Sirtuin 3 (SIRT3) is a key fidelity protein that maintains mitochondrial homeostasis by orchestrating these defense mechanisms.[1] SIRT3's activity is intrinsically linked to the cellular energy status through its dependence on NAD+, positioning it as a crucial sensor of metabolic state. Dysregulation of SIRT3 has been linked to increased oxidative stress and the development of various pathologies.[2][3] This guide will explore the multifaceted role of SIRT3 in ROS detoxification, providing a technical resource for the scientific community.

Core Mechanisms of SIRT3-Mediated ROS Detoxification

SIRT3 employs a multi-pronged approach to mitigate mitochondrial ROS, primarily through the deacetylation and subsequent activation of key antioxidant enzymes and related proteins.

Direct Deacetylation and Activation of Superoxide (B77818) Dismutase 2 (SOD2)

Manganese superoxide dismutase (SOD2) is the primary scavenger of superoxide radicals in the mitochondrial matrix, converting them to hydrogen peroxide (H₂O₂).[1] The activity of SOD2 is post-translationally regulated by acetylation of specific lysine (B10760008) residues, which inhibits its enzymatic function.[2][3] SIRT3 directly binds to, deacetylates, and activates SOD2, thereby enhancing its ability to neutralize superoxide anions.[4] Key lysine residues targeted by SIRT3 for deacetylation include K53, K68, and K122.[4]

Regulation of the Glutathione (B108866) System via Isocitrate Dehydrogenase 2 (IDH2)

The glutathione system is a major cellular antioxidant defense. Glutathione peroxidase (GPX) utilizes reduced glutathione (GSH) to detoxify hydrogen peroxide. The regeneration of GSH from its oxidized form (GSSG) is catalyzed by glutathione reductase (GSR), an enzyme that requires NADPH as a cofactor.[4] SIRT3 indirectly bolsters the glutathione system by deacetylating and activating isocitrate dehydrogenase 2 (IDH2).[4][5] IDH2 is a primary source of mitochondrial NADPH.[4] Acetylation of IDH2 at lysine 413 has been shown to cause a dramatic 44-fold loss in its activity, which is fully restored upon deacetylation by SIRT3.[6]

Indirect Influence on Catalase and Glutathione Peroxidase

While direct deacetylation of catalase by SIRT3 is not firmly established, SIRT3 can indirectly enhance its expression. SIRT3 deacetylates and activates the transcription factor FOXO3a (Forkhead box O3), which promotes the transcription of both SOD2 and Catalase genes.[7][8] This provides a mechanism for a coordinated upregulation of the antioxidant response. Similarly, SIRT3's influence on glutathione peroxidase is primarily indirect, mediated through the increased availability of NADPH for glutathione reductase, which in turn maintains the pool of reduced glutathione necessary for GPX activity.[4][5]

Quantitative Data on SIRT3-Mediated ROS Detoxification

The following tables summarize the quantitative effects of SIRT3 modulation on target enzyme activity and cellular ROS levels, as reported in various studies.

Table 1: Effect of SIRT3 on Superoxide Dismutase 2 (SOD2) Activity and Acetylation

| Experimental Condition | Target | Quantitative Change | Reference |

| SIRT3 Knockdown in HEK293T cells | SOD2 Activity | ▼ 46% reduction | [4] |

| SIRT3 Overexpression in HEK293T cells | K68-acetylated SOD2 | ▼ from 54.2% to 35.7% | [4] |

| SIRT3 Knockdown in HEK293T cells | K68-acetylated SOD2 | ▲ to 87.7% | [4] |

| Nutrient Deprivation (12h) | SOD2 Activity | ▲ 2.3-fold increase | [9] |

| Maternal Obesity in mice | SOD2K68 Acetylation | ▲ ~80% increase | [10] |

Table 2: Effect of SIRT3 on Isocitrate Dehydrogenase 2 (IDH2) Activity

| Experimental Condition | Target | Quantitative Change | Reference |

| Acetylation at Lys-413 | IDH2 Activity | ▼ 44-fold loss | [6] |

| Deacetylation by SIRT3 | IDH2 Activity | Full restoration | [6] |

| SIRT3 Knockout in mice livers | IDH2 Activity | ▼ Significant decrease | [11] |

| SIRT3 Inhibitor Treatment | IDH2 Activity | ▼ Decreased | [12] |

Table 3: Effect of SIRT3 on Cellular ROS Levels

| Experimental Condition | Target | Quantitative Change | Reference |

| SIRT3 Overexpression in MEFs | Cellular ROS | ▼ 40% reduction | [2] |

| SIRT3 & SOD2 Co-overexpression | Cellular ROS | ▼ 65% reduction | [4] |

| SIRT3 Knockdown | Cellular ROS | ▲ 28% increase | [4] |

| SIRT3 Overexpression in 293T cells | Cellular ROS | ▲ 2.5-fold increase | [13] |

| SIRT3 Overexpression in HFD oocytes | Cellular ROS | ▼ Attenuated production | [10] |

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and relationships in SIRT3-mediated ROS detoxification.

Caption: SIRT3 signaling pathway in ROS detoxification.

Caption: Experimental workflow for studying SIRT3 in ROS detoxification.

Detailed Experimental Protocols

Measurement of Mitochondrial Superoxide with MitoSOX Red

This protocol is adapted for flow cytometry but can be modified for fluorescence microscopy.

Materials:

-

MitoSOX™ Red mitochondrial superoxide indicator (e.g., Thermo Fisher Scientific)

-

Anhydrous DMSO

-

Cells of interest

-

Complete culture medium

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Reagent Preparation:

-

Prepare a 5 mM stock solution of MitoSOX Red by dissolving 50 µg in 13 µL of anhydrous DMSO. Store at -20°C, protected from light.

-

On the day of the experiment, prepare a working solution by diluting the stock solution to a final concentration of 1-5 µM in serum-free medium or PBS. The optimal concentration should be determined empirically for each cell type.[14][15]

-

-

Cell Staining:

-

Washing:

-

Gently wash the cells three times with warm PBS or HBSS.[16]

-

-

Analysis:

-

For flow cytometry, trypsinize and resuspend the cells in PBS. Analyze using an excitation wavelength of ~510 nm and an emission wavelength of ~580 nm.[15]

-

For fluorescence microscopy, mount the coverslip and image immediately using appropriate filter sets.

-

Measurement of Cellular ROS with H₂DCFDA

Materials:

-

2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA or DCFDA)

-

Anhydrous DMSO

-

Cells of interest

-

Complete culture medium without phenol (B47542) red

-

PBS or other suitable buffer

-

Microplate reader, flow cytometer, or fluorescence microscope

Procedure:

-

Reagent Preparation:

-

Prepare a 20 mM stock solution of H₂DCFDA in anhydrous DMSO.

-

Prepare a working solution by diluting the stock solution to a final concentration of 10-50 µM in serum-free medium or PBS immediately before use.[2]

-

-

Cell Staining:

-

Treatment and Analysis:

-

After incubation, remove the H₂DCFDA solution and wash the cells with PBS.

-

Add the experimental treatment (e.g., SIRT3 activator/inhibitor, oxidative stress inducer) in a suitable buffer or medium.

-

Measure the fluorescence intensity immediately or after a desired treatment period using an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

-

SIRT3 Activity Assay (Fluorometric Kit-Based)

This is a general protocol based on commercially available kits (e.g., Abcam ab156067, BPS Bioscience 50014).

Materials:

-

SIRT3 Activity Assay Kit (containing SIRT3 enzyme, fluorogenic substrate, NAD+, developer, and assay buffer)

-

Microplate reader capable of fluorescence detection

-

Purified SIRT3 or cell lysates containing SIRT3

Procedure:

-

Reagent Preparation:

-

Thaw all kit components on ice. Prepare reagents according to the kit's manual.

-

-

Reaction Setup:

-

In a 96-well black microplate, add the assay buffer, NAD+, and the fluorogenic substrate.

-

Add the developer solution to each well.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the purified SIRT3 enzyme or cell lysate to each well.

-

Immediately place the plate in a microplate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.

-

-

Data Analysis:

-

Calculate the reaction velocity (slope of the linear portion of the fluorescence versus time curve).

-

Compare the velocities of treated samples to controls to determine the effect on SIRT3 activity.

-

Immunoprecipitation of Acetylated Proteins

Materials:

-

Cell lysate

-

Anti-acetyl-lysine antibody conjugated to agarose (B213101) or magnetic beads

-

IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and deacetylase inhibitors)

-

Elution buffer (e.g., SDS-PAGE loading buffer or 0.1 M glycine (B1666218) pH 2.5)

Procedure:

-

Cell Lysis:

-

Lyse cells in ice-cold IP Lysis/Wash Buffer.

-

Centrifuge to pellet cell debris and collect the supernatant. Determine protein concentration.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads.

-

Incubate the pre-cleared lysate with the anti-acetyl-lysine antibody-conjugated beads overnight at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads and wash them 3-5 times with cold IP Lysis/Wash Buffer.

-

-

Elution:

-

Elute the bound acetylated proteins by adding SDS-PAGE loading buffer and boiling, or by using a low-pH elution buffer.

-

-

Analysis:

-

Analyze the eluted proteins by Western blotting using antibodies specific for the protein of interest (e.g., SOD2, IDH2).

-

In Vitro Deacetylation Assay

Materials:

-

Recombinant SIRT3

-

Acetylated substrate (immunoprecipitated from cells or in vitro acetylated)

-

Deacetylation buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

NAD+

-

Deacetylase inhibitors (for negative controls, e.g., nicotinamide)

Procedure:

-

Reaction Setup:

-

Combine the acetylated substrate (bound to beads or purified) with the deacetylation buffer in a microcentrifuge tube.

-

-

Initiation:

-

Add NAD+ to a final concentration of 1-5 mM.

-

Initiate the reaction by adding recombinant SIRT3. For a negative control, omit SIRT3 or add a deacetylase inhibitor.

-

-

Incubation:

-

Incubate the reaction at 37°C for 1-2 hours with gentle agitation.

-

-

Termination and Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling.

-

Analyze the deacetylation of the substrate by Western blotting with an acetyl-lysine specific antibody or a site-specific acetylation antibody.

-

SIRT3 Activators and Inhibitors

The modulation of SIRT3 activity holds significant therapeutic potential. A number of small molecule activators and inhibitors have been identified.

Table 4: Selected SIRT3 Activators and Inhibitors

| Compound | Type | Target(s) | IC₅₀/EC₅₀/Kₑ | Reference |

| Activators | ||||

| Honokiol | Activator | SIRT3 | - | [19] |

| Nicotinamide Riboside | NAD+ Precursor | SIRT1, SIRT3 | - | [3] |

| Compound 31 (1,4-dihydropyridine) | Activator | SIRT3 | ~1000-fold activation | [1] |

| SKLB-11A | Allosteric Agonist | SIRT3 | Kd = 4.7 µM | [3] |

| Inhibitors | ||||

| 3-TYP | Inhibitor | SIRT3 | IC₅₀ = 38 µM | [3] |

| AGK2 | Inhibitor | SIRT2, SIRT1, SIRT3 | IC₅₀ = 91 µM (for SIRT3) | [3] |

| Tenovin-6 | Inhibitor | SIRT1, SIRT2, SIRT3 | IC₅₀ = 67 µM (for SIRT3) | [3] |

| ELT-11c | Inhibitor | SIRT1, SIRT2, SIRT3 | IC₅₀ = 4 nM (for SIRT3) | [19] |

Conclusion and Future Directions

SIRT3 is a master regulator of mitochondrial redox balance, playing a crucial role in protecting cells from oxidative damage. Its ability to deacetylate and activate key antioxidant enzymes like SOD2 and IDH2 underscores its importance in cellular health and longevity. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers investigating the intricate mechanisms of SIRT3 and for drug development professionals seeking to target this pathway for therapeutic intervention.

Future research should focus on the development of more potent and specific SIRT3 activators with favorable pharmacokinetic profiles. A deeper understanding of the upstream regulatory mechanisms governing SIRT3 expression and activity will also be critical. Furthermore, elucidating the complex interplay between SIRT3 and other cellular stress response pathways will undoubtedly reveal new avenues for treating a wide range of age-related and metabolic diseases. The continued exploration of SIRT3's role in ROS detoxification promises to yield significant advancements in our ability to combat oxidative stress and promote healthy aging.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The SirT3 Divining Rod Points to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The role of SIRT3 in homeostasis and cellular health [frontiersin.org]

- 6. SIRT3 protein deacetylates isocitrate dehydrogenase 2 (IDH2) and regulates mitochondrial redox status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SirT3 Regulates the Mitochondrial Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. content.abcam.com [content.abcam.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Sirt3 prevents maternal obesity-associated oxidative stress and meiotic defects in mouse oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SIRT3-mediated dimerization of IDH2 directs cancer cell metabolism and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Overexpression of SIRT3 disrupts mitochondrial proteostasis and cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. immunechem.com [immunechem.com]

- 15. academica-e.unavarra.es [academica-e.unavarra.es]

- 16. Sirtuin activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sirtuin 3 (SIRT3) Pathways in Age-Related Cardiovascular and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]

Structural Basis for Sirtuin 3 Substrate Recognition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 3 (SIRT3), a prominent member of the NAD+-dependent class III histone deacetylase family, is a key regulator of mitochondrial protein acetylation.[1] Localized within the mitochondrial matrix, SIRT3 orchestrates a wide array of cellular processes, including energy metabolism, oxidative stress response, and apoptosis, by deacetylating a multitude of mitochondrial proteins.[2] Its pivotal role in maintaining mitochondrial homeostasis has implicated SIRT3 in various human pathologies, including metabolic diseases, cardiovascular disorders, neurodegenerative diseases, and cancer, making it an attractive therapeutic target.[3] A comprehensive understanding of the structural basis of SIRT3 substrate recognition is paramount for the rational design of specific modulators of its activity. This technical guide provides a detailed overview of the structural features governing SIRT3-substrate interactions, quantitative data on binding affinities and enzyme kinetics, detailed experimental protocols for studying these interactions, and a visual representation of key signaling pathways involving SIRT3.

Structural Architecture of SIRT3 and Substrate Binding

The catalytic core of human SIRT3 consists of a large Rossmann-fold domain, which harbors the NAD+ binding site, and a smaller, more variable zinc-binding domain.[1] The substrate-binding pocket is located in a cleft between these two domains.[1] Crystal structures of human SIRT3, both in its apo form and in complex with substrate peptides, have revealed the dynamic conformational changes that occur upon substrate binding.[1][4]

The recognition of the acetylated lysine (B10760008) residue of the substrate is a critical determinant of SIRT3 specificity. The acetyl-lysine side chain inserts into a hydrophobic pocket formed by conserved residues.[1] Studies with a peptide from the natural substrate Acetyl-CoA Synthetase 2 (AceCS2) have shown that the acetylated lysine is sandwiched between the side chains of specific hydrophobic and aromatic residues.[1]

Substrate binding to SIRT3 induces a conformational change that facilitates the binding of the co-substrate NAD+.[1][5] Isothermal titration calorimetry (ITC) studies have suggested that the acetylated peptide is the first substrate to bind to SIRT3, followed by NAD+.[1][5] This ordered binding mechanism is crucial for the catalytic activity of the enzyme.

Substrate Specificity Motifs

While the primary recognition determinant is the acetylated lysine, the surrounding amino acid sequence also plays a significant role in substrate specificity. Studies utilizing peptide arrays and machine learning have identified consensus motifs for SIRT3 substrates.[6][7] These studies have revealed a preference for positively charged residues (Arginine and Lysine) at positions flanking the acetylated lysine. For instance, motifs such as K(ac)K, K(ac)R, and K(ac)XF (where X is any amino acid) have been shown to be highly correlated with SIRT3 binding.[8] The negatively charged surface of the SIRT3 peptide-binding pocket, particularly C-terminal to the acetyl-lysine binding site, complements these positively charged substrate motifs.

Quantitative Data on SIRT3-Substrate Interactions

The following tables summarize the binding affinities (Kd) and kinetic parameters (Km and kcat) for various SIRT3 substrates and peptides.

Table 1: Binding Affinities (Kd) of Peptides to SIRT3

| Peptide/Substrate | Method | Kd (µM) | Reference |

| Fluorescein-labeled thiotrifluoroacetyl-lysine AceCS2 peptide | Fluorescence Polarization | 1.7 ± 0.3 | [6][7] |

| Fluorescein-labeled thiotrifluoroacetyl-lysine AceCS2 peptide | Isothermal Titration Calorimetry | 0.9 ± 0.2 | [6][7] |

| Thioacetyl-lysine peptide | Competitive Fluorescence Polarization | 9.3-fold tighter than acetyl-lysine peptide | [6] |

| Trifluoroacetyl-lysine peptide | Competitive Fluorescence Polarization | 1.7-fold tighter than acetyl-lysine peptide | [6] |

| Thiotrifluoroacetyl-lysine peptide | Competitive Fluorescence Polarization | 5.9 | [6] |

| Pentafluoropropionyl-lysine peptide | Competitive Fluorescence Polarization | 29.2 | [6] |

Table 2: Kinetic Parameters (Km and kcat) of SIRT3 for Various Substrates

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| AceCS2 peptide (SIRT3-(102–399)) | 33.0 | - | - | [1] |

| NAD+ (SIRT3-(102–399)) | 600 | - | - | [1] |

| AceCS2 peptide (SIRT3-(118–399)) | 28.7 | - | - | [1] |

| NAD+ (SIRT3-(118–399)) | 598 | - | - | [1] |

| H3K9 acetylated peptide | - | ~0.025 | - | [9] |

| H3K9 hexanoylated peptide | - | ~0.02 | - | [9] |

| H3K9 decanoylated peptide | - | ~0.02 | - | [9] |

| H3K9 myristoylated peptide | - | ~0.02 | - | [9] |

Detailed Experimental Protocols

Recombinant Human SIRT3 Expression and Purification in E. coli

This protocol describes the expression and purification of a truncated, active form of human SIRT3 (residues 118-399).

Materials:

-

E. coli BL21(DE3) cells

-

Expression vector containing the human SIRT3 (118-399) gene with an N-terminal GST tag

-

LB Broth and LB agar (B569324) plates with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM glutathione, 0.1 mM EDTA, 0.25 mM DTT, 0.1 mM PMSF, 25% glycerol)

-

Glutathione Sepharose resin

-

Elution Buffer (50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione)

-

Dialysis Buffer (50 mM HEPES-NaOH pH 7.3, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 2 mM TCEP, 5% (v/v) glycerol)

Procedure:

-

Transform the SIRT3 expression vector into competent E. coli BL21(DE3) cells and select for transformants on LB agar plates containing the appropriate antibiotic.

-

Inoculate a single colony into a starter culture of LB broth with antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a large-scale culture with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at 18°C overnight.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

-

Apply the supernatant to a pre-equilibrated Glutathione Sepharose column.

-

Wash the column extensively with Lysis Buffer without glutathione.

-

Elute the GST-SIRT3 fusion protein with Elution Buffer.

-

If required, cleave the GST tag using a site-specific protease (e.g., PreScission Protease) overnight during dialysis against Dialysis Buffer.

-

Further purify the cleaved SIRT3 protein by size-exclusion chromatography.

-

Concentrate the purified protein and store at -80°C.[10]

X-ray Crystallography of a SIRT3-Substrate Complex

This protocol outlines the general steps for obtaining a crystal structure of SIRT3 in complex with a substrate peptide.

Materials:

-

Purified SIRT3 protein (6 mg/mL)

-

Synthetic acetylated substrate peptide (e.g., AceCS2 12-mer: ⁶³⁸TRSGKacVMRRLLR) at 40 mM in 200 mM NaCl, 20 mM Tris-HCl, pH 7.0.[1][4]

-

Crystallization screening kits

-

Hanging drop vapor diffusion crystallization plates

-

Crystallization solution (e.g., 0.2 M lithium sulfate (B86663) monohydrate, 15% (w/v) PEG 12000, and 0.1 M Bis-Tris, pH 5.5).[1]

-

Cryoprotectant solution (mother liquor supplemented with 20% glycerol)

-

Liquid nitrogen

Procedure:

-

Prepare the SIRT3-peptide complex by mixing the purified protein and the peptide to final concentrations of 6 mg/mL and 0.965 mM, respectively.[10]

-

Set up hanging drops by mixing 1 µL of the protein-peptide complex with 1 µL of the crystallization solution and equilibrating against a reservoir of the crystallization solution at 18°C.[1]

-

Monitor the drops for crystal growth over several days to weeks.

-

Once suitable crystals have grown, transfer them to a drop of cryoprotectant solution for a few seconds.

-

Flash-cool the crystals in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the structure by molecular replacement using a known SIRT3 structure as a search model.

-

Refine the structure and build the model of the SIRT3-peptide complex.[1][4]

Isothermal Titration Calorimetry (ITC)

This protocol describes the use of ITC to determine the binding affinity of a substrate peptide to SIRT3.

Materials:

-

Purified SIRT3 protein (e.g., 100 µM) extensively dialyzed against the ITC buffer.

-

Synthetic acetylated peptide (e.g., 1 mM) dissolved in the final dialysis buffer.

-

ITC Buffer (e.g., 50 mM HEPES-NaOH pH 7.3, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 2 mM TCEP, 5% (v/v) glycerol).[1]

-

VP-ITC system (MicroCal) or similar instrument.

Procedure:

-

Degas both the protein and peptide solutions immediately before the experiment.

-

Load the SIRT3 protein solution into the sample cell of the calorimeter.

-

Load the peptide solution into the injection syringe.

-

Set the experimental temperature (e.g., 26°C).[1]

-

Perform an initial small injection (e.g., 2 µL) followed by a series of larger, spaced injections (e.g., 35 injections of 8 µL each).[1]

-

Record the heat changes upon each injection.

-

Perform a control titration by injecting the peptide solution into the buffer alone to determine the heat of dilution.

-

Subtract the heat of dilution from the experimental data and fit the resulting binding isotherm to a single-site binding model using software such as Origin for ITC to determine the stoichiometry (n), binding affinity (Ka or Kd), and enthalpy of binding (ΔH).[1][11][12][13]

Fluorometric Activity Assay

This protocol describes a common method for measuring SIRT3 deacetylase activity using a fluorogenic substrate.

Materials:

-

Purified recombinant SIRT3 enzyme.

-

Fluorogenic SIRT3 substrate (e.g., a peptide containing an acetylated lysine and a fluorophore/quencher pair).[14][15]

-

NAD+

-

Assay Buffer (e.g., 25 mM Tris, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, pH 8.0).

-

Developer solution containing a peptidase that cleaves the deacetylated substrate.[14][16]

-

Stop solution (optional).

-

Microplate fluorometer.

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, fluorogenic substrate, and NAD+ in the wells of a microtiter plate.

-

Add the developer solution to each well.

-

Initiate the reaction by adding the SIRT3 enzyme to each well and mix thoroughly.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes for 30-60 minutes) using a microplate fluorometer with appropriate excitation and emission wavelengths (e.g., excitation at 340-360 nm and emission at 440-460 nm).[16][17]

-

The rate of increase in fluorescence is proportional to the SIRT3 activity.

-

Alternatively, the reaction can be stopped at a specific time point by adding a stop solution, followed by a single fluorescence reading.[17]

Mass Spectrometry-Based Deacetylation Assay

This protocol provides an overview of using LC-MS/MS to identify and quantify SIRT3-mediated deacetylation.

Materials:

-

Cell or tissue lysates from wild-type and SIRT3 knockout/knockdown models.

-

Acetyl-lysine antibody for enrichment.

-

Trypsin

-

LC-MS/MS system (e.g., Orbitrap).

Procedure:

-

Extract proteins from cell or tissue samples and digest them into peptides using trypsin.

-

Enrich acetylated peptides using an anti-acetyl-lysine antibody.

-

Analyze the enriched peptides by online nanoflow LC-MS/MS.[18][19][20]

-

Identify and quantify the relative abundance of acetylated peptides in wild-type versus SIRT3-deficient samples using specialized software (e.g., MaxQuant).[21]

-

A decrease in the abundance of a specific acetylated peptide in the presence of functional SIRT3 indicates that it is a substrate.

Key Signaling Pathways Involving SIRT3

SIRT3 plays a crucial role in several signaling pathways that are vital for mitochondrial function and cellular homeostasis. Below are diagrams of two key pathways generated using the DOT language.

SIRT3-AMPK Signaling Pathway

This pathway highlights the interplay between SIRT3 and AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. SIRT3 can activate AMPK, which in turn promotes mitochondrial biogenesis and function.[22][23][24]

SIRT3-FOXO3a Signaling Pathway

This pathway illustrates how SIRT3 regulates the activity of the transcription factor FOXO3a to enhance the cellular antioxidant response. SIRT3 deacetylates and activates FOXO3a, leading to the expression of antioxidant enzymes.[3][17][25]

Conclusion